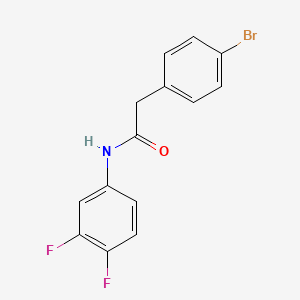
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, commonly known as BDDA, is a chemical compound with potential therapeutic applications in various fields of medical research. This molecule belongs to the class of arylamide derivatives, which are known for their diverse biological activities.
作用机制
BDDA exerts its biological effects through various mechanisms. In cancer cells, BDDA induces apoptosis by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). In inflammation, BDDA inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor-κB (NF-κB). It also reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In neurological disorders, BDDA has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
BDDA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BDDA inhibits the proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and increases the expression of antioxidant enzymes. In vivo studies have shown that BDDA inhibits tumor growth, reduces inflammation, and improves cognitive function.
实验室实验的优点和局限性
The advantages of using BDDA in lab experiments include its diverse biological activities, its relatively easy synthesis, and its low toxicity. However, the limitations of using BDDA in lab experiments include its limited solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for BDDA research. One future direction is to investigate the potential of BDDA as a therapeutic agent for various types of cancer. Another future direction is to explore the use of BDDA in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to elucidate the mechanism of action of BDDA in neurological disorders and to explore its potential as a neuroprotective agent. Finally, the development of BDDA analogs with improved solubility and stability could lead to the discovery of more potent and selective compounds.
合成方法
The synthesis of BDDA involves the reaction of 4-bromobenzoyl chloride with 3,4-difluoroaniline in the presence of a base such as triethylamine. The resulting product is then subjected to acetylation using acetic anhydride and pyridine to obtain BDDA. The purity of the compound can be improved by recrystallization from ethanol or ethyl acetate.
科学研究应用
BDDA has shown promising results in various scientific research fields such as cancer, inflammation, and neurological disorders. In cancer research, BDDA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BDDA has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In neurological disorders research, BDDA has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-12(16)13(17)8-11/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANONJWKIOJVRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)


![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)